N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N7O3S2 and its molecular weight is 421.49. The purity is usually 95%.
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Biological Activity
N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a triazine moiety and a benzo[c][1,2,5]thiadiazole sulfonamide group, which are known for their diverse biological properties.
Antimicrobial Activity
Research has indicated that compounds containing the triazine and thiadiazole frameworks exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of thiadiazoles demonstrate potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. The structural features such as hydrophobic groups enhance their interaction with bacterial membranes .
- Antifungal Activity : The compound's potential antifungal effects have also been explored, with some derivatives showing effectiveness against Candida albicans and Aspergillus spp., with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/mL .
Anticancer Properties
The triazine scaffold is recognized for its anticancer activity. Research has demonstrated that similar compounds can inhibit cancer cell proliferation across various cell lines:
- Mechanism of Action : Compounds like those derived from triazines inhibit key signaling pathways involved in cancer cell survival and proliferation, particularly targeting PI3K/mTOR pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several triazine-based compounds against bacterial strains. Among them, N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole exhibited notable activity comparable to standard antibiotics like ciprofloxacin.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
Standard (Ciprofloxacin) | E. coli | 30 |
Test Compound | E. coli | 28 |
Test Compound | S. aureus | 25 |
Case Study 2: Anticancer Activity
In vitro studies were conducted on cancer cell lines treated with the compound. Results indicated a dose-dependent inhibition of cell growth.
Concentration (μg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
50 | 50 |
100 | 30 |
Properties
IUPAC Name |
N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O3S2/c1-26-16-19-13(18-15(20-16)23-8-3-2-4-9-23)10-17-28(24,25)12-7-5-6-11-14(12)22-27-21-11/h5-7,17H,2-4,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAACEWLIIKYXLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.